Elevated Lipophilicity Relative to N-Phenyl and N-Ethoxypropyl Analogs
The target compound exhibits a computed XLogP3 of 3.2, which is 0.4 log units higher than the N-phenyl analog (2.8) and 1.3 log units higher than the N-(3-ethoxypropyl) analog (1.9) [1][2][3]. This increase in lipophilicity is driven by the 3-methoxyphenethyl substituent, which introduces a rotatable ethyl linker and a methoxy group absent in the N-phenyl comparator.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-phenyl analog: XLogP3 = 2.8; N-(3-ethoxypropyl) analog: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. N-phenyl; ΔXLogP3 = +1.3 vs. N-ethoxypropyl |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem; same computational method applied across all compounds [1][2][3] |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability, which can improve cellular uptake and oral bioavailability, making this compound preferable for cell-based assays targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 16878385. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 16878309. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 16878283. National Center for Biotechnology Information, 2025. View Source
